Tioglicolato de butilo

Descripción general

Descripción

Butyl thioglycolate (BTG) is a thiol-containing organic compound that is used in a variety of laboratory experiments, including synthesis, purification, and biochemical studies. BTG is a colorless, water-soluble liquid with a characteristic odor. It is a common reagent in organic synthesis and is often used as a reducing agent. BTG is also used in the production of pharmaceuticals and other chemicals.

Aplicaciones Científicas De Investigación

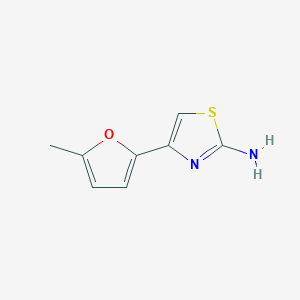

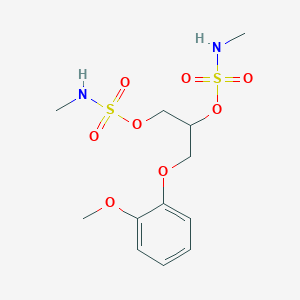

C6H12O2S C_6H_{12}O_2S C6H12O2S

, es un compuesto versátil utilizado en diversas aplicaciones de investigación científica. A continuación se presenta un análisis exhaustivo que se centra en aplicaciones únicas en diferentes campos:Cosmética y cuidado personal

Tioglicolato de butilo: es ampliamente utilizado en la industria cosmética debido a su capacidad para romper los enlaces disulfuro en la corteza del cabello. Esta propiedad lo convierte en un ingrediente esencial en soluciones para alisar el cabello, permanentes y productos depilatorios . Facilita los cambios estructurales en las fibras capilares, lo que permite obtener los resultados de peinado deseados. Las evaluaciones de seguridad lo han considerado seguro para su uso en estos productos hasta una concentración del 15,2 % (como ácido tioglicólico), siempre que se minimice el contacto con la piel durante la aplicación .

Síntesis orgánica

En química orgánica, This compound sirve como precursor o reactivo en la síntesis de moléculas complejas. Puede actuar como iniciador de radicales o agente de transferencia de cadena en reacciones de polimerización. Su grupo tiol es reactivo y se puede utilizar para introducir azufre en moléculas orgánicas, lo cual es valioso para crear productos farmacéuticos y agroquímicos .

Ciencia de los materiales

Los investigadores emplean this compound en la ciencia de los materiales para la modificación de las propiedades superficiales de los materiales. Se puede utilizar para funcionalizar nanopartículas, alterando su solubilidad e interacción con otras sustancias. Esta aplicación es crucial en el desarrollo de materiales avanzados para electrónica, recubrimientos y biotecnología .

Química analítica

This compound: encuentra aplicaciones en química analítica como agente de derivatización. Se puede utilizar para modificar compuestos con el fin de que sean más detectables por instrumentos analíticos como la cromatografía de gases o la espectrometría de masas. Esto es particularmente útil en el análisis ambiental y las pruebas de seguridad alimentaria .

Bioquímica

En bioquímica, el this compound se puede utilizar para estudiar las estructuras y funciones de las proteínas. Al romper los enlaces disulfuro, ayuda a desnaturalizar las proteínas, lo cual es un paso crítico para comprender el plegamiento y el plegamiento erróneo de las proteínas relacionado con las enfermedades .

Química medicinal

El this compound se utiliza en química medicinal para el diseño y descubrimiento de fármacos. Su reactividad con otros grupos químicos permite la construcción de moléculas de fármacos con posibles efectos terapéuticos. Es particularmente útil en la síntesis de fármacos de molécula pequeña .

Ciencia ambiental

En ciencia ambiental, el this compound se utiliza en la desintoxicación de contaminantes. Sus propiedades químicas le permiten reaccionar con sustancias tóxicas, convirtiéndolas en compuestos menos dañinos. Esta aplicación es vital en los esfuerzos de tratamiento de residuos y remediación ambiental .

Química de polímeros

Por último, en química de polímeros, el this compound se utiliza para modificar los polímeros, mejorando sus propiedades como la flexibilidad, la durabilidad y la resistencia a los productos químicos. También se utiliza en la creación de plásticos biodegradables, contribuyendo a los esfuerzos de sostenibilidad .

Mecanismo De Acción

Target of Action

Butyl Thioglycolate, also known as Butyl Mercaptoacetate , is a derivative of Thioglycolic Acid (TGA). TGA and its derivatives, including Butyl Thioglycolate, primarily target the disulfide bonds in the cortex of hair .

Mode of Action

The compound interacts with its targets by breaking the disulfide bonds in the cortex of hair . This interaction results in significant changes in the structure of the hair, which can be manipulated for various purposes.

Biochemical Pathways

It is known that the compound’s action on disulfide bonds can lead to the depilation process, commonly used in leather processing . The breaking and reforming of these bonds are also utilized in giving hair a "perm" .

Result of Action

The molecular and cellular effects of Butyl Thioglycolate’s action primarily manifest as changes in the physical properties of hair. By breaking and reforming the disulfide bonds in the cortex of hair, the compound can lead to permanent changes in hair structure, such as curling (in the case of perms) or removal (in the case of depilation) .

Safety and Hazards

Direcciones Futuras

The global thioglycolate market size reached US$ 112.5 Million in 2023 and is expected to reach US$ 148.4 Million by 2032, exhibiting a growth rate (CAGR) of 3.13% during 2024-2032 . The widespread product utilization in the cosmetics and personal care industry for hair removal products is one of the primary factors driving the market .

Análisis Bioquímico

Biochemical Properties

For instance, thioglycolates can break disulfide bonds in the cortex of hair, a process used in hair perming and depilation . This suggests that Butyl Thioglycolate may interact with proteins and enzymes that contain disulfide bonds, altering their structure and function.

Cellular Effects

Thioglycolates have been shown to elicit a response in macrophages, a type of immune cell . In this context, thioglycolates can stimulate the metabolic activity of macrophages, leading to increased phagocytic activity . It is possible that Butyl Thioglycolate may have similar effects on other cell types, influencing cellular functions such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on its known interactions with disulfide bonds , it is plausible that Butyl Thioglycolate may exert its effects at the molecular level by interacting with biomolecules that contain these bonds. This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Temporal Effects in Laboratory Settings

Thioglycolates are known to induce changes in cells over time . For instance, thioglycolates can stimulate the metabolic activity of macrophages, leading to increased phagocytic activity over time . It is possible that Butyl Thioglycolate may have similar temporal effects on other cell types.

Dosage Effects in Animal Models

A study on the safety assessment of various thioglycolates, including Butyl Thioglycolate, determined a no-observable-adverse-effect level for reproductive and developmental toxicity of 100 mg/kg per day in rats .

Metabolic Pathways

Thioglycolates are known to influence the metabolic activity of cells . Therefore, it is possible that Butyl Thioglycolate may interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

Based on its known interactions with disulfide bonds , it is plausible that Butyl Thioglycolate could localize to regions of the cell where these bonds are prevalent, such as the endoplasmic reticulum or the extracellular space.

Propiedades

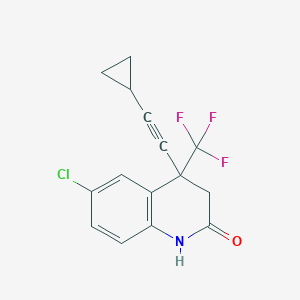

IUPAC Name |

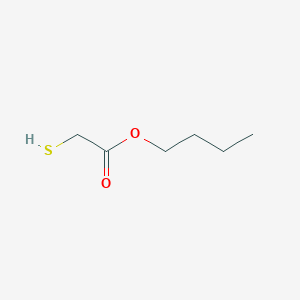

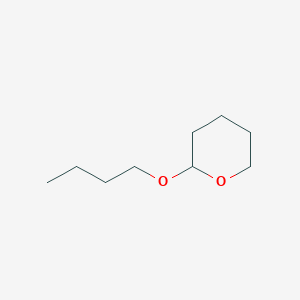

butyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-2-3-4-8-6(7)5-9/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGVGRLWZVRZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064929 | |

| Record name | Acetic acid, mercapto-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10047-28-6 | |

| Record name | Butyl thioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10047-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010047286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl thioglycolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-mercapto-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, mercapto-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96L21ZJ8JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Butyl thioglycolate in metal complexation?

A1: Butyl thioglycolate can act as a ligand, forming complexes with various metal ions. For instance, it forms complexes with Indium (III) in a solution containing 50% ethanol. [] Three complexes have been identified: In(RS), In(RS)2, and In(RS)3, where RS represents the deprotonated Butyl thioglycolate. The stability constants of these complexes have been determined at different temperatures using polarographic methods. [] Similar complexation behavior has been observed with Lanthanide ions (La, Pr, Nd, Sm), forming complexes with both the dianionic and monoionic forms of Butyl thioglycolate. []

Q2: How does Butyl thioglycolate impact the thermal stability of Polyvinyl Chloride (PVC)?

A2: Butyl thioglycolate, particularly when used in conjunction with dibutyltin derivatives, can influence the thermal dehydrochlorination of PVC. [] Studies reveal that treating PVC with a mixture of silicon or germanium-based hydrides and dibutyltin dichloride, followed by exposure to Butyl thioglycolate, significantly reduces the initial rate of PVC degradation under vacuum at high temperatures. [] This suggests a stabilizing effect, potentially attributed to the interaction of Butyl thioglycolate with unstable chlorine atoms or reactive intermediates formed during PVC degradation.

Q3: Are there any documented synergistic effects of Butyl thioglycolate with other compounds in industrial applications?

A3: Yes, Butyl thioglycolate exhibits synergistic effects when combined with specific polymers in inhibiting gas hydrate formation and corrosion. [] Notably, blending Butyl thioglycolate with maleic anhydride-co-N-isopropylmethacrylamide copolymer derivatized with 3-(dibutylamino)-1-propylamine (MA:NIPMAM-DBAPA) results in enhanced gas hydrate inhibition and superior corrosion inhibition compared to using MA:NIPMAM-DBAPA alone or with traditional fatty acid imidazoline corrosion inhibitors. [] This synergy highlights the potential for developing dual-function inhibitors for industrial processes.

Q4: What are the known toxicological properties of Butyl thioglycolate?

A4: Butyl thioglycolate has been assessed for safety in cosmetic applications. [] Studies indicate that it can penetrate the skin and accumulate in organs like the kidneys, lungs, small intestine, and spleen. [] While generally considered to have low acute oral toxicity in rats, it can cause skin and eye irritation and potentially act as a skin sensitizer. [] It is crucial to note that these findings are primarily relevant to cosmetic formulations and uses, and further research might be needed to understand its complete toxicological profile in other contexts.

Q5: What analytical techniques are employed to study Butyl thioglycolate?

A5: Several analytical techniques have been utilized to characterize and quantify Butyl thioglycolate and its interactions. Polarography has been extensively used to study its complexation behavior with metal ions like Indium (III). [] Infrared (IR) spectroscopy is employed to analyze the structural characteristics of Butyl thioglycolate complexes, particularly to determine the coordination mode of the ligand to the metal center. [] Additionally, techniques like gas chromatography and mass spectrometry are likely used in studies investigating its impact on PVC degradation and for analyzing its presence in various matrices. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)